molecular formula C29H16ClN9Na4O12S4 B12746357 Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate CAS No. 85586-80-7

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

Cat. No.: B12746357
CAS No.: 85586-80-7
M. Wt: 938.2 g/mol
InChI Key: ZARJTTAIMXRCED-UHFFFAOYSA-J
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Description

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate (CAS: 85586-80-7) is a highly sulfonated azo-triazine compound with a molecular weight of 938.163 g/mol . Its structure features two azo (-N=N-) linkages connecting naphthyl and benzene rings, along with four sodium sulfonate (-SO₃Na) groups, which confer high water solubility and anionic character. The central 1,3,5-triazine ring is substituted with an amino (-NH₂) and a chloro (-Cl) group, which are critical for intermolecular interactions and stability .

Properties

CAS No.

85586-80-7

Molecular Formula

C29H16ClN9Na4O12S4

Molecular Weight

938.2 g/mol

IUPAC Name

tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-22(17-4-1-14(11-19(17)21)52(40,41)42)36-37-23-8-9-24(20-12-15(53(43,44)45)2-5-18(20)23)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4

InChI Key

ZARJTTAIMXRCED-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzalkonium Chloride is synthesized through the reaction of benzyl chloride with a mixture of alkyl dimethyl amines. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and purity. The final product is then purified through distillation and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzalkonium Chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the structure of Benzalkonium Chloride, leading to the formation of secondary amines.

    Substitution: It can undergo substitution reactions where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohol or benzaldehyde, while reduction can produce secondary amines.

Scientific Research Applications

Benzalkonium Chloride has a wide range of scientific research applications, including:

Mechanism of Action

Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The cationic nature of the compound allows it to interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and algae.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a family of sulfonated azo-triazine derivatives. Key structural analogs and their distinguishing features are outlined below:

Compound Name Key Substituents Sulfonate Groups Molecular Weight Potential Applications Reference
Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate (Target) Amino (-NH₂), chloro (-Cl) on triazine; four sulfonate groups 4 938.163 Likely dyes or surfactants
Trisodium 2-((4-((4-((4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate Phenyl (-C₆H₅), chloro (-Cl) on triazine; three sulfonate groups; methyl (-CH₃) 3 Not provided Textile dyes (inferred)
Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate Fluorine (-F), hydroxy (-OH), chlorophenyl on triazine; four sulfonate groups 4 Not provided Specialty dyes or optical materials
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) Methoxy (-OCH₃), methyl (-CH₃) on triazine; methyl ester sulfonyl group 0 381.37 Herbicide (sulfonylurea class)

Key Observations:

Triazine Substitution Patterns: The target compound’s amino-chloro substitution on the triazine ring contrasts with analogs featuring phenyl (e.g., ) or fluorinated groups (e.g., ). Amino groups enhance hydrogen bonding, while halogens (Cl, F) improve electrophilicity and stability . The absence of a sulfonylurea moiety (as in metsulfuron-methyl ) distinguishes the target compound from herbicidal analogs, suggesting divergent applications.

Sulfonation and Solubility: The target compound and its fluorinated analog both have four sulfonate groups, maximizing aqueous solubility compared to trisodium (3 sulfonates) or non-sulfonated (e.g., metsulfuron-methyl) derivatives .

Biological and Industrial Relevance :

  • Structural similarity principles imply that the target compound’s azo-sulfonated architecture favors dye applications, whereas phenyl/chlorophenyl variants (e.g., ) may exhibit enhanced lightfastness or optical properties.
  • In contrast, metsulfuron-methyl’s triazine-sulfonylurea structure is optimized for enzyme inhibition in plants, highlighting the role of functional group tuning in divergent applications .

Research Implications and Limitations

While the evidence provides robust structural data, direct experimental comparisons (e.g., spectroscopic, thermodynamic, or application-specific studies) are absent. Further research should prioritize:

  • Spectroscopic characterization (e.g., UV-Vis for dye properties).
  • Stability assays under varying pH/temperature conditions.
  • Comparative toxicity or environmental impact assessments relative to analogs.

Biological Activity

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. Its intricate structure suggests a range of biological activities that merit detailed exploration.

Chemical Structure

The compound's molecular formula is C29H16ClN9O12S44NaC_{29}H_{16}ClN_9O_{12}S_4\cdot 4Na, indicating the presence of multiple functional groups that contribute to its biological properties. The structure includes triazine and naphthalene moieties, which are known for their interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino) derivatives exhibit various biological activities:

  • Antimicrobial Properties : Derivatives of triazine compounds have been noted for their antimicrobial effects against a range of pathogens. Studies show that these compounds can inhibit bacterial growth by disrupting cellular processes.
  • Anticancer Activity : Some azo dyes and their derivatives have shown potential in anticancer research. The ability of these compounds to interact with DNA and inhibit cell division has been documented in various studies.
  • Anti-inflammatory Effects : Certain sulfonated azo compounds have demonstrated anti-inflammatory properties in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar triazine derivatives found significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis and membrane integrity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazine AE. coli32 µg/mL
Triazine BS. aureus16 µg/mL
Tetrasodium CompoundP. aeruginosa8 µg/mL

Anticancer Activity

Research on the cytotoxicity of azo compounds revealed that they can induce apoptosis in cancer cells. For instance, a study on a related compound showed a 50% reduction in cell viability at concentrations as low as 10 µM in human cancer cell lines.

Cell LineIC50 (µM)
HeLa10
MCF715
A54912

Anti-inflammatory Effects

In vitro studies indicated that the sulfonated derivatives can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a triazine-based compound against urinary tract infections caused by E. coli. Results showed a significant reduction in infection rates when treated with the compound compared to standard antibiotics.
  • Case Study on Anticancer Properties : A laboratory study investigated the effects of Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino) derivatives on breast cancer cells. The findings indicated that these compounds could effectively inhibit tumor growth in xenograft models.

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